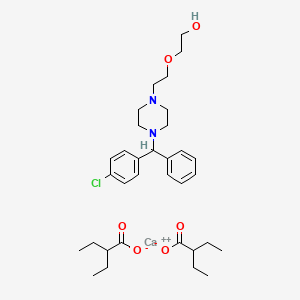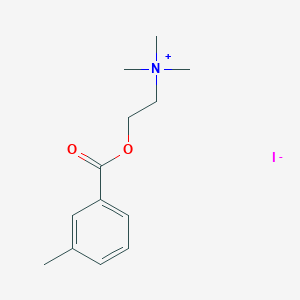
1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone
描述
没食子酰苯酮-4-甲醚,也称为2,3-二羟基-4-甲氧基苯乙酮,是一种合成化合物,化学式为C9H10O4。它主要以其神经保护作用和在治疗阿尔茨海默病中的潜在用途而闻名。该化合物已被证明可以抑制β-淀粉样蛋白肽聚集和淀粉样蛋白斑块的形成,而这些斑块与神经退行性疾病相关联 .
准备方法
合成路线和反应条件
没食子酰苯酮-4-甲醚可以通过多种方法合成。一种常用的方法是使用氯化锌和乙酸酐对邻苯三酚进行乙酰化 。另一种方法包括制备7-甲氧基-8-羟基黄烷酮和色酮等中间体化合物,然后将其转化为没食子酰苯酮-4-甲醚 .
工业生产方法
没食子酰苯酮-4-甲醚的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。工业生产方法的具体细节通常是专有的,并且可能因制造商而异。
化学反应分析
反应类型
没食子酰苯酮-4-甲醚会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于修饰化合物的结构和增强其在特定应用中的性能至关重要。
常用试剂和条件
没食子酰苯酮-4-甲醚反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。反应条件可能会根据所需的产物而异,但典型的条件包括受控温度和pH值。
主要生成物
从没食子酰苯酮-4-甲醚的反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化反应可能会产生醌,而还原反应可以产生醇衍生物。
科学研究应用
没食子酰苯酮-4-甲醚在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。它的一些显著应用包括:
作用机制
没食子酰苯酮-4-甲醚的作用机制涉及其抑制β-淀粉样蛋白肽聚集和淀粉样蛋白斑块形成的能力。这些斑块是蛋白质的沉积物,会导致神经元死亡,并与阿尔茨海默病相关。 此外,没食子酰苯酮-4-甲醚通过抑制谷氨酸释放或阻断谷氨酸受体来作为神经保护剂,从而防止神经元死亡 .
相似化合物的比较
没食子酰苯酮-4-甲醚可以与其他类似化合物进行比较,例如:
没食子酰苯酮: 邻苯三酚的乙酰基衍生物,以其神经保护特性而闻名.
没食子酰苯酮-3,4-二甲醚: 一种具有类似化学性质但生物活性不同的相关化合物.
没食子酰苯酮-4-甲醚因其独特的神经保护和抗氧化特性的组合而脱颖而出,使其成为治疗神经退行性疾病的有希望的候选药物。
属性
IUPAC Name |
1-(2,3-dihydroxy-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5(10)6-3-4-7(13-2)9(12)8(6)11/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCONERRCKOKCHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274518 | |
| Record name | 1-(2,3-Dihydroxy-4-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708-53-2 | |
| Record name | 708-53-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,3-Dihydroxy-4-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3'-Dihydroxy-4'-methoxyacetophenone Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-{5-[Bis(2-chloroethyl)amino]-1-(4-methylphenyl)-1h-benzimidazol-2-yl}alanine](/img/structure/B1215435.png)






![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[[2-(1-hydroxyethyl)-1-benzofuran-7-yl]oxy]-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1215445.png)

